molecular formula C23H17ClN4O3 B4161192 7-chloro-8-methyl-N-(2-methyl-4-nitrophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

7-chloro-8-methyl-N-(2-methyl-4-nitrophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B4161192
M. Wt: 432.9 g/mol
InChI Key: SDQOLMJWNYBGKR-UHFFFAOYSA-N
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Description

7-chloro-8-methyl-N-(2-methyl-4-nitrophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and various substituents such as chlorine, methyl, and nitrophenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-8-methyl-N-(2-methyl-4-nitrophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Introduction of Substituents: The chlorine and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while methylation can be done using methyl iodide or dimethyl sulfate.

    Coupling with Pyridine and Nitrophenyl Groups: The pyridine and nitrophenyl groups can be introduced through nucleophilic substitution reactions. This can involve the reaction of the quinoline core with 4-chloropyridine and 2-methyl-4-nitroaniline under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-8-methyl-N-(2-methyl-4-nitrophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino-substituted quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

7-chloro-8-methyl-N-(2-methyl-4-nitrophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-chloro-8-methyl-N-(2-methyl-4-nitrophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition of their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide: Lacks the nitrophenyl group, which may result in different biological activities.

    8-methyl-N-(2-methyl-4-nitrophenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide: Lacks the chlorine substituent, which may affect its reactivity and interactions.

    7-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide: Lacks both the methyl and nitrophenyl groups, leading to different chemical and biological properties.

Uniqueness

The presence of the chlorine, methyl, and nitrophenyl groups in 7-chloro-8-methyl-N-(2-methyl-4-nitrophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide makes it unique in terms of its chemical reactivity and potential biological activities. These substituents can influence the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

Properties

IUPAC Name

7-chloro-8-methyl-N-(2-methyl-4-nitrophenyl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O3/c1-13-11-16(28(30)31)3-6-20(13)27-23(29)18-12-21(15-7-9-25-10-8-15)26-22-14(2)19(24)5-4-17(18)22/h3-12H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQOLMJWNYBGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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